
Pyridoxamine dihydrochloride
Overview
Description
Pyridorin, also known as pyridoxamine, is one form of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridorin is known for its ability to scavenge free radical species and carbonyl species formed in sugar and lipid degradation, as well as chelate metal ions that catalyze Amadori reactions .
Preparation Methods
Pyridorin can be synthesized through various methods. One common method involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. Another industrial method is based on the condensation of 1,3-oxazole derivatives and dienophiles. This two-stage process involves the formation of adducts, followed by aromatization and catalytic hydrogenation .
Chemical Reactions Analysis
Pyridorin undergoes several types of chemical reactions, including:
Oxidation: Pyridorin can be oxidized to form pyridoxal and pyridoxal phosphate.
Reduction: It can be reduced by nucleophilic reducing agents.
Substitution: Pyridorin can undergo nucleophilic substitution reactions at positions 2 and 4 of the pyridine ring.
Complexation: It forms complexes with transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).
Common reagents used in these reactions include hydrogen peroxide for oxidation and strong organometallic bases for nucleophilic substitutions. Major products formed from these reactions include pyridoxal, pyridoxal phosphate, and various metal complexes .
Scientific Research Applications
Diabetic Nephropathy
Pyridoxamine dihydrochloride has been extensively studied for its potential in treating diabetic nephropathy. Research indicates that it inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications. A notable study (the PIONEER trial) aimed to evaluate the efficacy of pyridoxamine in patients with chronic kidney disease (CKD) secondary to diabetes. Although the pilot study did not show significant changes in serum creatinine levels, it provided valuable insights for future trials .
Table 1: Summary of Clinical Studies on this compound
Neuropathy and Retinopathy
Preclinical studies suggest that pyridoxamine may also be effective in treating diabetic neuropathy and retinopathy. It acts by scavenging reactive oxygen species, thereby protecting neuronal and retinal cells from oxidative stress .
Radioprotection
Another interesting application is in radioprotection. Pyridoxamine demonstrated superior protective effects against ionizing radiation-induced gastrointestinal damage compared to FDA-approved radioprotectors like amifostine. This is attributed to its ability to scavenge reactive carbonyl species effectively .
Regulatory Status
Initially marketed as a dietary supplement, this compound was reclassified as a pharmaceutical drug by the FDA due to its therapeutic potential in diabetic nephropathy treatment .
Mechanism of Action
Pyridorin exerts its effects through several mechanisms:
Scavenging Free Radicals: It efficiently scavenges hydroxyl radicals and other reactive oxygen species.
Chelation of Metal Ions: Pyridorin forms complexes with metal ions, preventing them from catalyzing harmful reactions.
Inhibition of Maillard Reaction: It inhibits the formation of AGEs by reacting with carbonyl intermediates and chelating metal ions involved in the redox reactions.
Comparison with Similar Compounds
Pyridorin is part of the vitamin B6 family, which includes pyridoxine and pyridoxal. While all three compounds share similar structures and functions, pyridorin is unique in its ability to inhibit the Maillard reaction and form metal ion complexes. This makes it particularly effective in preventing the formation of AGEs and ALEs, which are associated with diabetic complications .
Similar compounds include:
Pyridoxine: Another form of vitamin B6, used to treat vitamin B6 deficiency and nausea during pregnancy.
Pyridoxal: The aldehyde form of vitamin B6, involved in the metabolism of amino acids and neurotransmitters.
Pyridorin’s unique properties make it a valuable compound in both scientific research and medical applications.
Biological Activity
Pyridoxamine dihydrochloride, also known as Pyridorin™, is a derivative of vitamin B6 that has garnered attention for its potential therapeutic applications, particularly in the context of diabetic nephropathy and other metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Inhibition of Advanced Glycation End Products (AGEs) : Pyridoxamine is known to inhibit the formation of AGEs, which are implicated in various diabetic complications. This inhibition helps mitigate oxidative stress and inflammation, key factors in the progression of diabetic nephropathy .
- Antioxidant Properties : Pyridoxamine acts as a scavenger of reactive oxygen species (ROS), thereby protecting renal cells from oxidative damage. This property is particularly beneficial in conditions characterized by oxidative stress, such as diabetes .
- Regulation of Lipid Metabolism : Studies indicate that pyridoxamine can help control plasma lipid levels, further supporting its role in metabolic health .
Diabetic Nephropathy Trials
The efficacy of this compound has been evaluated in several clinical trials focused on diabetic nephropathy:
- PIONEER Study : This pilot study aimed to assess the impact of pyridoxamine on renal function in patients with diabetic nephropathy. Although the primary endpoint did not show significant differences between treatment and placebo groups, post-hoc analyses suggested potential benefits in specific subgroups based on baseline kidney function .
- Phase 3 Trials : Ongoing Phase 3 trials are investigating the long-term effects of pyridoxamine on kidney function deterioration in patients with type 2 diabetes. The primary outcome measures include changes in serum creatinine levels and the incidence of end-stage renal disease (ESRD) over time .
Summary of Clinical Data
Case Studies
Several case studies have illustrated the potential benefits and applications of this compound:
- Case Study on Seizures : An elderly patient who experienced new-onset seizures was treated successfully with pyridoxine, suggesting that derivatives like pyridoxamine may also play a role in neurological conditions related to vitamin B6 deficiency .
- Primary Hyperoxaluria Type I (PH1) : Research indicates that pyridoxamine may be beneficial for certain genetic variants associated with PH1, a condition characterized by excessive oxalate production leading to kidney stones and renal failure. In vitro studies showed that pyridoxamine could enhance the detoxification capacity of cells expressing defective enzymes involved in glyoxylate metabolism .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties researchers must consider when handling pyridoxamine dihydrochloride in laboratory settings?
this compound (CAS 524-36-7) is a hygroscopic solid with a molecular weight of 241.11 g/mol and molecular formula C₈H₁₂N₂O₂·2HCl. Its melting point ranges from 224–226°C (dec.), and it is highly soluble in water (100 mg/mL). Storage should prioritize airtight containers at 2–8°C to prevent degradation, as exposure to moisture or high temperatures may alter stability. Handling requires standard laboratory precautions, including impermeable gloves and protective eyewear, though no specialized breathing equipment is needed .
Q. How can this compound be synthesized and purified for experimental use?
Synthesis typically involves catalytic hydrogenation of pyridoxal hydrochloride derivatives under controlled pH conditions. Post-synthesis purification employs recrystallization using ethanol-water mixtures to achieve ≥95% purity (HPLC). Isotopically labeled variants (e.g., deuterated forms like [²H₃]-pyridoxamine dihydrochloride) are synthesized via deuterium exchange reactions and validated using mass spectrometry .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 290 nm) is widely used. A validated method employs a C18 column (3.0 × 150 mm, 5 µm) at 30°C, with a mobile phase of 0.1% phosphoric acid and methanol (95:5 v/v). Linear ranges for quantification are 2.05–20.5 µg/mL (r = 0.9999), with recoveries averaging 101.6% (RSD <1.4%) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s role in inhibiting advanced glycation end-products (AGEs) in diabetic complications?
this compound acts as a carbonyl scavenger, blocking AGE formation by trapping reactive dicarbonyl intermediates like methylglyoxal. It also chelates transition metals (e.g., Cu²⁺), reducing oxidative stress. Preclinical studies in streptozotocin-induced diabetic rats showed a 40% reduction in renal AGE accumulation and normalized creatinine clearance .
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in diabetic nephropathy?
The PIONEER-CSG-17 trial (NCT03243903) provides a template: a double-blind, randomized, placebo-controlled design with 52-week treatment periods. Patients are stratified by baseline serum creatinine (1.3–2.5 mg/dL) and randomized to 150 mg or 300 mg twice daily. Primary endpoints include changes in serum creatinine and urinary protein-to-creatinine ratios. Subgroup analyses focus on early-stage nephropathy (serum creatinine 1.3–1.85 mg/dL), where treatment effects are most pronounced .
Q. What challenges exist in interpreting contradictory results from this compound clinical studies?
Discrepancies arise from heterogeneous patient populations and endpoint selection. For example, the PYR-210 trial reported no significant overall proteinuria reduction but noted a 25% improvement in creatinine stabilization in mild nephropathy subgroups. Adequate powering for subgroup analyses and standardized inclusion criteria (e.g., eGFR thresholds) are critical to resolving contradictions .
Q. How do isotopic labeling techniques aid in studying this compound’s metabolic pathways?
Deuterated analogs (e.g., [²H₃]-pyridoxamine) enable tracking of metabolic flux via LC-MS/MS. In yeast models, [²H₂]-labeled precursors revealed that pyridoxamine contributes carbon and nitrogen to thiamine biosynthesis, confirming its role as a metabolic intermediate .
Q. What preclinical models demonstrate this compound’s nephroprotective effects?
Streptozotocin-diabetic rats treated with 50 mg/kg/day pyridoxamine showed 50% lower glomerular sclerosis indices and reduced urinary TGF-β1 levels. KK-Ay/Ta mice models demonstrated dose-dependent reductions in renal AGEs (up to 60%) and improved endothelial function via NO synthase activation .
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCOANXZNKMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045088 | |
Record name | Pyridoxamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] | |
Record name | Pyridoxamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000144 [mmHg] | |
Record name | Pyridoxamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
524-36-7, 1173023-45-4 | |
Record name | Pyridoxamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1173023-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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